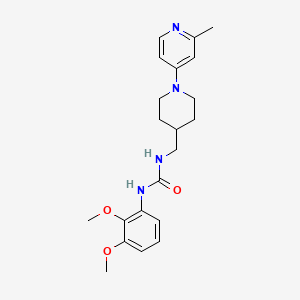

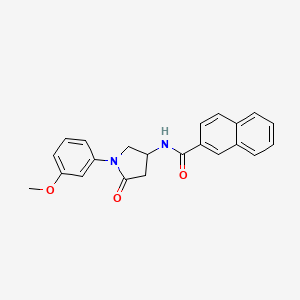

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide information about its structure .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed study of these reactions, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone” (also known as CCG-28777, 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole, (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone, or HMS1650J11), focusing on six unique applications:

Antioxidant Activity

The xanthene moiety in CCG-28777 is known for its antioxidant properties. Xanthene derivatives can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases . This makes CCG-28777 a potential candidate for research in antioxidant therapies.

Anti-inflammatory Effects

CCG-28777 has shown promise in modulating inflammatory responses. The compound’s structure allows it to interact with key inflammatory pathways, potentially reducing inflammation in various conditions. This application is particularly relevant in the study of chronic inflammatory diseases .

Photodynamic Therapy (PDT)

The xanthene core of CCG-28777 can be utilized in photodynamic therapy, a treatment that uses light-activated compounds to destroy cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it a valuable agent in PDT research .

Fluorescent Probes

Due to its xanthene structure, CCG-28777 can be used as a fluorescent probe in biological imaging. Its fluorescence properties enable researchers to visualize and track biological processes in real-time, aiding in the study of cellular functions and disease mechanisms .

Antimicrobial Activity

Research has indicated that xanthene derivatives, including CCG-28777, possess antimicrobial properties. This compound can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

CCG-28777 has been studied for its ability to inhibit specific enzymes. This property is useful in drug development, particularly in designing inhibitors for enzymes involved in disease pathways. The compound’s structure allows it to bind effectively to enzyme active sites, providing a basis for therapeutic applications .

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of CCG-28777 also contribute to its potential neuroprotective effects. Research suggests that this compound can protect neuronal cells from oxidative damage and inflammation, which is crucial in the study of neurodegenerative diseases .

Cancer Research

CCG-28777’s ability to modulate various biological pathways makes it a valuable compound in cancer research. Its potential to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth is being explored in preclinical studies .

These applications highlight the versatility of CCG-28777 in scientific research, spanning multiple fields from antioxidant therapy to cancer research. Each application leverages the unique chemical properties of the compound, making it a significant focus of ongoing studies.

Mecanismo De Acción

Target of Action

CCG-28777, also known as (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is involved in the regulation of various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-28777 acts by inhibiting the Rho/MRTF/SRF pathway . It disrupts the SRF transcription, which in turn affects the downstream cellular processes . The direct molecular target of ccg-28777 is still unclear .

Biochemical Pathways

CCG-28777 affects the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It displays activity in several in vitro cancer cell functional assays . It acts at or downstream of MLK1 and upstream of SRF, blocking MLK1 nuclear localization .

Pharmacokinetics

It has been noted that the in vivo potency and pharmacokinetics of the lead compound were modest, making it unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and solubility of the compound, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .

Result of Action

CCG-28777 has been shown to have significant effects on cellular processes. It has been demonstrated to inhibit the development of bleomycin-induced dermal fibrosis in mice . In vitro, it has been shown to upregulate TAZ expression to increase osteogenesis and decrease adipogenesis of bone marrow mesenchymal stem cells (BMSCs) . It also attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-23-18-19-10-11-20(18)17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUJEYXMYGLAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)

![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)

![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)

![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)